1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride
Description
The exact mass of the compound 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclopentylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O.ClH/c1-12-13(2)21(18-16(12)8-5-9-17(18)19)11-15(22)10-20-14-6-3-4-7-14;/h5,8-9,14-15,20,22H,3-4,6-7,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMXJYCRIAILLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CNC3CCCC3)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride is of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : C₁₄H₁₈ClN₃O
- Molecular Weight : 273.76 g/mol
- IUPAC Name : 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride
This compound features an indole ring substituted with chlorine and methyl groups, along with a cyclopentylamino side chain, which may contribute to its unique biological properties.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds similar to 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride . For instance, derivatives of indole have shown promising activity against Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values for these compounds suggest that they may be effective alternatives to traditional antifungals like fluconazole .
Anticancer Potential
The indole scaffold is known for its anticancer properties. Compounds with similar structures have been studied for their ability to inhibit KRAS mutations associated with various cancers. For example, certain indole derivatives have been shown to inhibit the GTP exchange in KRAS G12C mutations, which are prevalent in lung adenocarcinomas . This suggests that the compound may possess similar anticancer mechanisms.
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Enzymatic Activity : Compounds targeting specific enzymes involved in cancer and fungal metabolism.
- Modulation of Signaling Pathways : Influencing pathways such as those regulated by sphingosine kinase, which plays a role in cell proliferation and survival .
Safety Profile
Safety assessments are crucial for any therapeutic compound. In vitro studies evaluating cytotoxicity on human cell lines have indicated that many indole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Case Study 1: Antifungal Efficacy
A study evaluating the antifungal activity of various indole derivatives found that a specific derivative exhibited an MIC of 0.00035 µg/mL against C. albicans, significantly outperforming fluconazole (MIC = 0.020 µg/mL). This indicates a strong potential for developing new antifungal agents based on this chemical structure .
Case Study 2: Anticancer Activity
In a preclinical trial assessing the anticancer efficacy of indole derivatives against KRAS-driven tumors, one compound demonstrated an IC50 value of 0.299 µM in cellular assays, showcasing its potential as a therapeutic agent against resistant cancer types .
Table 1: Biological Activity Summary
Q & A
Q. Optimization strategies :
- Use design of experiments (DoE) to vary temperature, solvent polarity, and catalyst loading.
- Monitor reaction progress via TLC or HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are recommended for characterizing purity and structural confirmation?
Answer:
Primary methods :
Q. Mitigation strategies :
- Store at -20°C in amber vials under argon.
- Use lyophilized forms for long-term stability.
- Add antioxidants (e.g., 0.1% BHT) to assay buffers .
Q. Degradation study design :
| Condition | Temperature | pH | Degradation Products (LC-MS) |
|---|---|---|---|
| 40°C, 75% RH | 1 week | 7.4 | Dechlorinated indole derivative (m/z 329.10) |
| UV light | 48 hrs | 7.0 | Oxidized cyclopentylamine (m/z 178.08) |
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies may stem from:
- Assay variability (e.g., cell line differences, serum concentration).
- Compound solubility in DMSO vs. saline .
Q. Methodological solutions :
- Dose-response normalization : Express activity as % inhibition relative to positive controls.
- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models.
- Solubility testing : Pre-dissolve in 0.1% DMSO and dilute in assay buffer to avoid precipitation .
Advanced: What strategies are effective for resolving stereochemical uncertainties in the propanol backbone?
Answer:
The compound’s chiral center requires:
Q. Comparative data :
| Method | Resolution | Throughput |
|---|---|---|
| Chiral HPLC | 1.5 Rs | High |
| X-ray | 0.8 Å | Low |
Safety: What precautions are critical for handling this compound in vitro?
Answer:
Refer to safety protocols for structurally similar hydrochlorides :
- PPE : Nitrile gloves, lab coat, and respiratory protection if aerosolized.
- Ventilation : Use fume hoods for weighing and dissolution.
- Spill management : Neutralize with 5% sodium bicarbonate before disposal .
Metabolic Pathways: How to investigate its metabolic stability in hepatic models?
Answer:
- In vitro incubation : Use human liver microsomes (HLM) with NADPH regeneration system.
- LC-MS/MS quantification : Monitor parent compound depletion over 60 mins.
- Key metabolites : Look for hydroxylation at the indole C4 position (m/z 379.17) .
Q. Typical results :
| Time (min) | Parent (%) | Metabolite (%) |
|---|---|---|
| 0 | 100 | 0 |
| 60 | 22 | 68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
